Farampator (CX691) is a positive allosteric modulator of AMPA receptors, a type of glutamate receptor in the brain. [, ] It belongs to the class of drugs known as ampakines. [, ] Farampator is primarily investigated in scientific research for its potential to enhance cognitive function, particularly in the context of neurodegenerative diseases and age-related cognitive decline. [, , ]
One method for the synthesis of Farampator involves a carbonylative Suzuki-Miyaura coupling reaction. [] This reaction utilizes a palladium complex catalyst, [PdII(DMAP)2(OAc)2], and chloroform as a carbon monoxide source in a two-chamber setup known as "Chloroform-COware" chemistry. [] This approach allows for the safe and efficient incorporation of a carbonyl group into the molecule. []
The carbonylative Suzuki-Miyaura coupling reaction used in Farampator synthesis involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and carbon monoxide. [] This reaction forms a new carbon-carbon bond, resulting in the formation of a biaryl compound, which is a key structural feature of Farampator. []
Farampator acts as a positive allosteric modulator of AMPA receptors. [, ] It binds to a distinct site on the receptor, separate from the glutamate binding site, and enhances the effects of glutamate. [, ] This enhancement leads to increased synaptic transmission and neuronal excitability, which are thought to underlie its potential cognitive-enhancing effects. [, ]
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2565-30-2